

# (Dab9)-Neurotensin (8-13): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Dab9)-Neurotensin (8-13)

Cat. No.: B15095459

Get Quote

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **(Dab9)-Neurotensin (8-13)**, a synthetic analog of the C-terminal active fragment of neurotensin. This document is intended for researchers, scientists, and drug development professionals working with neurotensin receptor ligands.

## **Chemical Structure and Properties**

(Dab9)-Neurotensin (8-13) is a hexapeptide analog of neurotensin (8-13) where the arginine residue at position 9 is substituted with  $L-\alpha,\gamma$ -diaminobutyric acid (Dab). This substitution of a key amino acid influences the peptide's binding affinity and selectivity for neurotensin receptors.

Table 1: Chemical and Physical Properties of (Dab9)-Neurotensin (8-13)

| Property               | Value                   |
|------------------------|-------------------------|
| Amino Acid Sequence    | Arg-Dab-Pro-Tyr-Ile-Leu |
| Single Letter Sequence | R-(Dab)-PYIL            |
| Molecular Formula      | С36Н60N10O8             |
| Molecular Weight       | 760.92 g/mol [1]        |
| CAS Number             | 166824-25-5[1]          |



# **Biological Activity and Receptor Binding**

(Dab9)-Neurotensin (8-13) is a potent agonist at both human neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2). The substitution of arginine with diaminobutyric acid at position 9 results in a ligand with high affinity for both receptor subtypes.

Table 2: Receptor Binding Affinity of (Dab9)-Neurotensin (8-13)

| Receptor Subtype | Binding Affinity (Ki) [nM] |
|------------------|----------------------------|
| Human NTS1       | 0.41 ± 0.05[1]             |
| Human NTS2       | $0.90 \pm 0.04[1]$         |

# **Experimental Protocols**

The following sections outline the general methodologies for the synthesis, purification, and biological evaluation of **(Dab9)-Neurotensin (8-13)**, based on standard practices for similar peptide analogs.

# **Peptide Synthesis and Purification**

(Dab9)-Neurotensin (8-13) is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Synthesis Workflow:





Click to download full resolution via product page

Fig 1. Solid-Phase Peptide Synthesis Workflow.



- Resin Preparation: Rink Amide resin is swelled in a suitable solvent such as dimethylformamide (DMF).
- Amino Acid Coupling: The C-terminal amino acid, Fmoc-Leu-OH, is coupled to the resin using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA).
- Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
- Chain Elongation: Subsequent Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Dab(Boc)-OH, and Fmoc-Arg(Pbf)-OH) are sequentially coupled and deprotected.
- Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups (tBu, Boc, Pbf) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

## **Receptor Binding Assays**

The binding affinity of **(Dab9)-Neurotensin (8-13)** for NTS1 and NTS2 receptors is determined using radioligand competition binding assays.

**Experimental Workflow:** 









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. US20110263507A1 Peptide analogs that are potent and selective for human neurotensin receptor subtype 2 Google Patents [patents.google.com]
- To cite this document: BenchChem. [(Dab9)-Neurotensin (8-13): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15095459#dab9-neurotensin-8-13-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com